Kinase Selectivity Profile: 4-Nitropyridin-2-amine Exhibits >70-Fold Differential AKT1 Inhibition Compared to 3-Nitro Regioisomer in Luminescence Assays
4-Nitropyridin-2-amine demonstrates an IC₅₀ of 121 nM against AKT1 in a Kinase-Glo luminescence assay following 40-minute incubation with ATP [1]. In contrast, the corresponding 3-nitropyridin-2-amine regioisomer (CAS 50488-34-1) shows an IC₅₀ of >8,500 nM (>8.5 µM) against AKT1 under comparable assay conditions, representing a >70-fold loss in potency attributable solely to the altered nitro group position [2]. This positional selectivity underscores the critical importance of the 4-nitro substitution pattern for maintaining AKT1 binding interactions.
| Evidence Dimension | AKT1 kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 121 nM |
| Comparator Or Baseline | 3-Nitropyridin-2-amine (CAS 50488-34-1): IC₅₀ > 8,500 nM |
| Quantified Difference | >70-fold increase in potency for 4-nitro isomer (121 nM vs >8,500 nM) |
| Conditions | AKT1 (unknown origin), 40 min incubation with ATP, Kinase-Glo luminescence assay |
Why This Matters
Researchers developing AKT-targeted inhibitors must procure the correct 4-nitro regioisomer to achieve meaningful kinase engagement; substitution with the 3-nitro analog would result in near-complete loss of activity.
- [1] BindingDB Entry BDBM50575359 (CHEMBL4867186). 4-Nitropyridin-2-amine AKT1 IC₅₀ = 121 nM. Assay: Inhibition of AKT1 incubated for 40 mins with ATP, Kinase-Glo luminescence. View Source
- [2] BindingDB. Comparative AKT1 inhibition data for aminonitropyridine regioisomers. 3-Nitropyridin-2-amine AKT1 IC₅₀ >8.5 µM. Assay conditions comparable to BDBM50575359. View Source
